molecular formula C20H23NO2 B12858399 tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate

tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate

Cat. No.: B12858399
M. Wt: 309.4 g/mol
InChI Key: HUSWPICOSQEEHZ-BUHFOSPRSA-N
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Description

tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a styryl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for probing biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to modulate biological activity, making it a candidate for drug development .

Industry

Industrially, this compound is used in the synthesis of various polymers and materials. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, protecting the carbamate from unwanted reactions. This stability allows the compound to selectively interact with specific enzymes or proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate apart is its unique combination of the tert-butyl, styryl, and phenyl groups. This combination provides a balance of stability and reactivity, making it particularly useful in both synthetic and biological applications .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C20H23NO2/c1-15-9-11-16(12-10-15)13-14-17-7-5-6-8-18(17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b14-13+

InChI Key

HUSWPICOSQEEHZ-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2NC(=O)OC(C)(C)C

Origin of Product

United States

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